molecular formula C15H10Cl2N2O3 B2971785 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid CAS No. 338978-90-8

2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid

Cat. No.: B2971785
CAS No.: 338978-90-8
M. Wt: 337.16
InChI Key: DUIXFEGMIVJRMF-UHFFFAOYSA-N
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Description

2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid is a synthetic organic compound featuring a benzimidazole core substituted with chloro groups and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid typically involves the following steps:

    Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with 4-chlorobenzoic acid under acidic conditions to form 6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazole.

    Etherification: The benzimidazole derivative is then reacted with chloroacetic acid in the presence of a base such as potassium carbonate to form the desired ether linkage, resulting in this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The benzimidazole core can participate in redox reactions, potentially altering its electronic properties and reactivity.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding benzimidazole derivative and acetic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

    Substitution Products: Various substituted benzimidazole derivatives.

    Oxidation Products: Oxidized forms of the benzimidazole core.

    Hydrolysis Products: Benzimidazole derivatives and acetic acid.

Scientific Research Applications

Chemistry

In chemistry, 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown promise in medicinal chemistry due to its potential biological activities. It can act as a ligand for various biological targets, making it a candidate for drug development. Studies have explored its potential as an antimicrobial, antiviral, and anticancer agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its ability to undergo various chemical modifications makes it a versatile component in material science.

Mechanism of Action

The mechanism of action of 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity or modulating their function. The chloro groups and acetic acid moiety can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[6-chloro-2-(4-fluorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid
  • 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid
  • 2-{[6-chloro-2-(4-nitrophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid

Uniqueness

The unique combination of chloro groups and the acetic acid moiety in 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid distinguishes it from similar compounds. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[6-chloro-2-(4-chlorophenyl)benzimidazol-1-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O3/c16-10-3-1-9(2-4-10)15-18-12-6-5-11(17)7-13(12)19(15)22-8-14(20)21/h1-7H,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIXFEGMIVJRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2OCC(=O)O)C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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